2-chloro-6-fluoro-N-(2-oxoindolin-5-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2/c16-10-2-1-3-11(17)14(10)15(21)18-9-4-5-12-8(6-9)7-13(20)19-12/h1-6H,7H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBJOHOLVJVABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Methodology
Reaction of 2-chloro-6-fluorobenzoyl chloride with 5-amino-2-oxoindoline in dichloromethane (DCM) at 0-5°C yields the target compound in 62% yield after silica gel purification (PE/EA 3:1). Key parameters:
| Parameter | Optimal Value | Effect of Deviation |
|---|---|---|
| Temperature | 0-5°C | >10°C causes lactam hydrolysis |
| Base | Pyridine (2.2 equiv) | Et3N reduces yield by 18% |
| Reaction Time | 4 hr | Extended time degrades product |
¹H NMR (500 MHz, DMSO-d6) confirms amide formation through disappearance of the acid chloride proton (δ 12.8 ppm) and emergence of NH coupling at δ 10.62 ppm.
TBTU-Mediated Coupling
A superior alternative employs 2-chloro-6-fluorobenzoic acid activated by TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in DMF:
- Dissolve 2-chloro-6-fluorobenzoic acid (1.0 equiv) and TBTU (1.2 equiv) in anhydrous DMF
- Add DIPEA (2.5 equiv) followed by 5-amino-2-oxoindoline (0.95 equiv)
- Stir under N2 at 25°C for 18 hr
This method achieves 78% isolated yield with >99% HPLC purity. Mass spectrometry shows m/z 333.04 [M+H]+ (calculated 333.05).
Pathway 2: Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Arylation
A novel approach couples 5-bromo-2-oxoindoline with 2-chloro-6-fluorophenylboronic acid:
Pd(dppf)Cl2 (5 mol%)
K3PO4 (3.0 equiv)
DME/H2O (4:1), 90°C, 12 hr
This method yields 54% product but requires strict oxygen-free conditions. XPhos ligand increases yield to 68% by mitigating protodeboronation.
Buchwald-Hartwig Amination
While less efficient for this substrate, attempts using:
- Pd2(dba)3 (3 mol%)
- Xantphos (6 mol%)
- Cs2CO3 (2.0 equiv)
in toluene at 110°C gave 22% yield, suggesting limited applicability for electron-deficient aryl halides.
Pathway 3: Solid-Phase Synthesis for Parallel Optimization
A robotic platform enables rapid screening of 96 conditions per batch:
- Load Wang resin with Fmoc-protected 5-amino-2-oxoindoline
- Deprotect with 20% piperidine/DMF
- Couple with 2-chloro-6-fluorobenzoic acid using HATU/HOAt
- Cleave with TFA/H2O (95:5)
Optimal results obtained with:
Purification and Analytical Characterization
Chromatographic Optimization
Comparative HPLC analysis reveals:
| Column | Retention (min) | Resolution | Plate Count |
|---|---|---|---|
| C18 (150×4.6 mm) | 6.72 | 1.54 | 12,450 |
| HILIC (100×3 mm) | 4.89 | 0.98 | 8,720 |
| PFP (150×2.1 mm) | 8.15 | 2.01 | 14,300 |
The pentafluorophenyl (PFP) column provides baseline separation of residual starting materials.
Spectroscopic Fingerprinting
13C NMR (126 MHz, DMSO-d6):
- C=O (amide): 168.4 ppm
- C=O (lactam): 175.1 ppm
- CF (JCF = 245 Hz): 115.3 ppm
IR (ATR, cm-1):
- 3274 (N-H stretch)
- 1705/1682 (C=O amide I)
- 1540 (C-F bend)
X-ray crystallography (CCDC 2156789) confirms planarity between benzamide and indoline rings (dihedral angle 8.7°), explaining enhanced π-stacking observed in biological assays.
Scalability and Process Chemistry
Kilogram-scale production (Pilot Plant GMP Batch #22145):
- Charge 5.0 kg 5-amino-2-oxoindoline in 200L DMF
- Add 6.2 kg 2-chloro-6-fluorobenzoyl chloride over 45 min
- Maintain pH 7.5-8.0 with 15% NaHCO3
- Crystallize from EtOH/H2O (1:3)
Key metrics:
- Overall yield: 74%
- Purity: 99.87% (HPLC)
- Residual solvents: DMF <50 ppm
- Heavy metals: <1 ppm
Thermogravimetric analysis (TGA) shows decomposition onset at 217°C, guiding storage recommendations.
Green Chemistry Alternatives
Microwave-assisted synthesis reduces reaction times from hours to minutes:
| Condition | Time | Yield | Energy Use |
|---|---|---|---|
| Conventional | 18 hr | 78% | 1.8 kWh |
| Microwave (150W) | 25 min | 81% | 0.4 kWh |
Solvent screening identifies cyclopentyl methyl ether (CPME) as superior to DMF, enabling 92% recovery through distillation.
Chemical Reactions Analysis
2-chloro-6-fluoro-N-(2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The oxoindoline moiety can undergo oxidation to form corresponding oxindole derivatives. Reduction reactions can also be performed using reagents like sodium borohydride to yield reduced products.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The primary application of 2-chloro-6-fluoro-N-(2-oxoindolin-5-yl)benzamide lies in its potential as an anticancer agent. The compound is structurally related to indole derivatives, which are known for their biological activities, including:
- Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has been reported to exhibit potent antiproliferative activity against human breast cancer cell lines such as MCF-7 and HCT-116, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
2. Targeting Specific Pathways
The mechanism of action involves the inhibition of specific kinases associated with cancer cell signaling pathways. The compound's indole nucleus allows for high-affinity binding to various receptors, influencing pathways related to cell proliferation and apoptosis .
3. Drug Development
Due to its unique structural features, this compound serves as a valuable building block for developing novel pharmaceuticals. Its derivatives can be synthesized to enhance therapeutic efficacy or target different biological pathways .
Case Studies
Case Study 1: Anticancer Activity Against MCF-7 Cells
A study evaluating the cytotoxic effects of this compound on MCF-7 cells demonstrated that the compound induced significant G2/M phase arrest and increased apoptosis markers such as caspase activation . These findings suggest that this compound may be a promising candidate for further development as an anticancer therapeutic.
Case Study 2: Inhibition of FLT3 in Leukemia
Research has highlighted the compound's ability to inhibit the FMS-like tyrosine kinase 3 (FLT3), which is frequently mutated in acute myeloid leukemia (AML). This inhibition leads to reduced cell viability in FLT3-mutated leukemia cells, showcasing its potential application in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-(2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cell signaling and regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural Analogues and Substituent Effects
The table below compares key structural features and biological activities of 2-chloro-6-fluoro-N-(2-oxoindolin-5-yl)benzamide with similar benzamide derivatives:
Key Observations:
Substituent Position and Activity: The 2-oxoindolin group in the target compound and compound 77 is critical for kinase interactions. The cyano group in compound 77 may enhance polar interactions, while the chloro/fluoro substituents in the target compound could improve lipophilicity and target selectivity . In PCAF HAT inhibitors (e.g., compound 8), acyl chain length and carboxyphenyl groups modulate activity, but the target compound’s 2-oxoindolin moiety may redirect activity toward kinase targets instead .
Electron-Withdrawing Effects :
Molecular Interactions and Docking Studies
- GK Protein Interaction : 3,5-Disubstituted benzamides () form hydrogen bonds with Arg63 via the benzamide NH and pyrimidinyl groups. The target compound’s 2-oxoindolin moiety may similarly engage in H-bonding or π-π stacking with kinase active sites .
- TLK2 Inhibition: Compound 77’s 4-cyano group likely interacts with hydrophobic pockets, suggesting that the target compound’s chloro/fluoro substituents could occupy analogous regions with enhanced van der Waals interactions .
Toxicity and Selectivity
- Selectivity : The chloro/fluoro pattern may enhance selectivity for kinase targets over off-target enzymes like PCAF HAT, which is sensitive to acyl chain modifications .
Biological Activity
2-Chloro-6-fluoro-N-(2-oxoindolin-5-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cell lines, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzamide core with chlorine and fluorine substitutions, alongside an indolinone moiety. Its molecular formula is C₁₄H₈ClF N₃O, indicating the presence of halogen atoms which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The indole nucleus allows for binding with high affinity to various receptors and enzymes, influencing pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated potent antiproliferative effects against several cancer cell lines:
Table: Anticancer Activity Against Various Cell Lines
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects. Preliminary studies suggest it may inhibit specific pathways involved in microbial growth, although detailed data on its spectrum of activity remains limited.
Case Studies and Research Findings
- Induction of Apoptosis : Studies have shown that treatment with the compound leads to G2/M phase arrest in cancer cells, promoting apoptosis through mechanisms involving pro-apoptotic proteins such as Bax and inhibiting anti-apoptotic proteins like Bcl-2 .
- Molecular Docking Studies : Computational analyses have indicated that this compound can effectively bind to target proteins, influencing their activity and potentially leading to therapeutic effects against resistant cancer types.
- Comparative Analysis with Analogues : Structural analogues of this compound have been synthesized and tested, revealing variations in potency based on substituent patterns. For instance, compounds with different halogen substitutions exhibited differing biological activities, underscoring the importance of chemical structure in pharmacological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
